molecular formula C23H18BrN3OS2 B11079307 1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B11079307
M. Wt: 496.4 g/mol
InChI Key: MIKMJKQDFZPBGR-UHFFFAOYSA-N
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Description

(1Z)-1-(4-bromophenyl)ethanone oxime , is a chemical compound with the following properties:

    Molecular Formula: CHBrNOS

    CAS Number: 195452-17-6

    Molecular Weight: 360.234 g/mol

Preparation Methods

Synthetic Routes::

    Oxime Formation:

Industrial Production::
  • Industrial-scale production methods may involve batch or continuous processes.
  • Optimization of reaction conditions, solvent choice, and catalysts ensures efficient synthesis.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to various reactions

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May exhibit pharmacological effects (requires further research).

    Industry: Employed in organic synthesis and material science.

Mechanism of Action

    Targets: Interaction with specific enzymes, receptors, or cellular components.

    Pathways: Modulation of biochemical pathways (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds:

Remember that this compound’s applications and mechanisms are still subjects of ongoing research

Properties

Molecular Formula

C23H18BrN3OS2

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H18BrN3OS2/c24-18-13-11-17(12-14-18)21(28)15-30-23-26-25-22(16-29-20-9-5-2-6-10-20)27(23)19-7-3-1-4-8-19/h1-14H,15-16H2

InChI Key

MIKMJKQDFZPBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)CSC4=CC=CC=C4

Origin of Product

United States

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